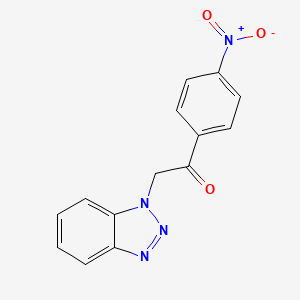![molecular formula C21H28N2O3 B5541127 1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)
1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-(+)-Modafinil or Armodafinil and is a eugeroic drug that promotes wakefulness and alertness.
Aplicaciones Científicas De Investigación
Novel Synthetic Strategies for Lactams
A novel synthetic strategy for the stereocontrolled preparation of di- and trisubstituted azetidinone, pyrrolidinone, and piperidinone derivatives has been developed. This approach utilizes the ozonolytic cleavage of azaspirocyclic 2,5-cyclohexadienones, leading to usefully substituted products. This method offers a new pathway for creating highly substituted lactams and N-hydroxy lactams with potential applications in medicinal chemistry and drug development (Wardrop & Burge, 2005).
Ligand Design for Ammonium Cation Interaction
The design and synthesis of a new tetraazamacrocycle demonstrate a novel ligand structure capable of selectively interacting with simple ammonium cations. This compound shows potential for applications in selective cation binding, highlighting the importance of preorganized binding side-arms for efficient cation interaction. This could have implications in areas such as molecular recognition and sensor development (Formica et al., 2003).
Supramolecular Assemblies and Crystal Engineering
Research into the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules has expanded our understanding of host-guest systems and molecular tapes. These findings contribute to the field of crystal engineering, offering insights into the design and synthesis of complex structures with potential applications in materials science (Arora & Pedireddi, 2003).
Antidepressant and Nootropic Agents
The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. This research indicates the therapeutic potential of these compounds, paving the way for the development of new treatments for depression and cognitive disorders (Thomas et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-4-[3-(2,6-dimethylphenoxy)azetidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-14-6-5-7-15(2)20(14)26-18-12-22(13-18)21(25)16-10-19(24)23(11-16)17-8-3-4-9-17/h5-7,16-18H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWYTWEVAIYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)
![4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)
![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)
![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)
